3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by:
Properties
IUPAC Name |
3-methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-10-5-3-4-6-11(10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNUHAMIFJKDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidinone Derivatives
a. 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
- Key Differences :
- Position 2 : 4-Fluorobenzylsulfanyl group (electron-withdrawing fluorine vs. 2-methylbenzyl in the target compound).
- Position 3 : 3-Methoxyphenyl substituent (bulky aromatic group vs. methyl in the target).
b. 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Key Differences: Position 2: 4-Chlorobenzylsulfanyl group (chlorine increases lipophilicity).
- Impact : Enhanced halogen bonding but reduced solubility compared to the target compound .
c. 3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one
Pyrimidinone Derivatives
a. 6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4(3H)-one
- Position 6: Amino group (adds hydrogen-bonding capability).
- Impact : Reduced aromaticity and conjugation compared to the target compound, likely altering binding affinity .
b. 7-((2-Methylphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Key Differences: Core: Pyrrolo-pyrimidinone (five-membered nitrogen ring fused to pyrimidinone). Position 7: 2-Methylphenylthio group (similar substitution but on a different core).
Analgesic Thienopyrimidinones
a. Schiff Bases of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one
Structural and Pharmacological Data Table
| Compound Name | Core Structure | Position 2 Substituent | Position 3 Substituent | Molecular Weight | Key Properties/Activities |
|---|---|---|---|---|---|
| 3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidinone | (2-Methylbenzyl)sulfanyl | Methyl | ~318.4 g/mol | High lipophilicity, potential analgesic |
| 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4-one | Thieno[3,2-d]pyrimidinone | 4-Fluorobenzylsulfanyl | 3-Methoxyphenyl | 400.5 g/mol | Enhanced metabolic stability |
| 6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4(3H)-one | Pyrimidinone | (2-Methylbenzyl)sulfanyl | - | ~275.3 g/mol | Hydrogen-bonding capability |
| 7-((2-Methylphenyl)thio)-pyrrolo[3,2-d]pyrimidin-4-one | Pyrrolo-pyrimidinone | 2-Methylphenylthio | - | ~257.3 g/mol | Altered electronic distribution |
Key Research Findings
- Synthetic Accessibility: Thienopyrimidinones are typically synthesized via cyclization reactions using formamide or thiourea derivatives under mild conditions (60–65% yield) .
- Biological Relevance : Substitution at position 2 with aromatic sulfanyl groups (e.g., benzyl, 2-methylbenzyl) enhances binding to kinase targets, as seen in CDK2 inhibitors .
- SAR Insights :
- Position 3 : Methyl groups improve steric stability, while bulkier substituents (e.g., methoxyphenyl) may reduce bioavailability.
- Position 2 : Halogenated benzyl groups (e.g., 4-fluoro) improve metabolic resistance but may increase molecular weight unfavorably .
Biological Activity
3-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 257.33 g/mol. The compound features a thieno-pyrimidine core with a methylsulfanyl group and a methylphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thieno[3,2-d]pyrimidine framework is constructed through cyclization reactions involving appropriate precursors such as substituted thioureas and aldehydes. The detailed synthetic pathway can be summarized as follows:
- Formation of Thieno-Pyrimidine Core : Reacting 2-amino-4-methylthiazole with suitable carbonyl compounds.
- Substitution Reactions : Introducing the methylsulfanyl and methylphenyl groups through nucleophilic substitution.
Antimicrobial Activity
Research demonstrates that compounds within the thieno-pyrimidine class exhibit significant antimicrobial properties. A study assessed the activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the target compound showed notable inhibition against Staphylococcus aureus and moderate activity against Escherichia coli .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 200 |
| Pseudomonas aeruginosa | 10 | 250 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans . In comparative studies, it was found to be effective at concentrations similar to standard antifungal agents like griseofulvin.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 150 |
| Aspergillus niger | 11 | 200 |
The biological activity of thieno-pyrimidine derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the methylsulfanyl group enhances lipophilicity, facilitating better membrane penetration and increased bioactivity.
Case Studies
- Antibacterial Efficacy Study : A recent study compared the antibacterial efficacy of several thieno-pyrimidine derivatives against common pathogens. The results indicated that derivatives with electron-donating groups exhibited enhanced activity due to improved binding affinity to bacterial targets.
- Fungal Resistance Assessment : In a study focusing on antifungal resistance mechanisms, the compound was tested against resistant strains of Candida. Results showed that it could effectively inhibit growth even in strains with known resistance to azoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
